molecular formula C24H26N4O4 B2428370 5-(4-Butyrylpiperazin-1-yl)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile CAS No. 941904-18-3

5-(4-Butyrylpiperazin-1-yl)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile

Katalognummer B2428370
CAS-Nummer: 941904-18-3
Molekulargewicht: 434.496
InChI-Schlüssel: NXJGQYYWPRLANB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Butyrylpiperazin-1-yl)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H26N4O4 and its molecular weight is 434.496. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Butyrylpiperazin-1-yl)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Butyrylpiperazin-1-yl)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Modification Approaches

A study conducted by Spencer et al. (2012) highlights the synthesis of a library of 2-substituted-5-aminooxazole-4-carbonitrile compounds, showcasing the structural diversity achievable through microwave-mediated and flow chemistries. This work emphasizes the potential for creating diverse structures, such as the compound 5-(1H-pyrrol-1-yl)-4-(1H-tetrazol-5-yl)-2-(thien-2-yl)oxazole, which is structurally related to the compound (Spencer et al., 2012).

Antimicrobial Activities

Al‐Azmi and Mahmoud (2020) synthesized a series of novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, demonstrating their antimicrobial properties. The structural analysis of these compounds, including the detection of the CN functional group, aligns with the research interests in oxazole-4-carbonitriles and their potential as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Reaction with Hydrazine Hydrate

Chumachenko et al. (2014) studied the interaction of 5-morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate, leading to the formation of different reaction products based on the substituents present. This research provides insights into the reactivity of similar compounds and the potential for generating diverse derivatives (Chumachenko, Shablykin, & Brovarets, 2014).

Tuberculostatic Activity

Foks et al. (2004) explored the synthesis and tuberculostatic activity of various (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives. Their findings on the minimum inhibiting concentrations suggest potential applications of structurally related compounds in the treatment of tuberculosis (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).

Nucleophilic Replacement Reactions

Mishriky and Moustafa (2013) synthesized 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile through nucleophilic substitution, which relates to the chemical behavior and synthetic pathways relevant to the compound (Mishriky & Moustafa, 2013).

PKCtheta Inhibition

Prashad et al. (2009) reported on the synthesis of C-5 substituted heteroaryl-3-pyridinecarbonitriles as potent PKCtheta inhibitors. The study provides an example of how similar compounds can be designed for specific enzyme inhibition, which is a key consideration in drug discovery (Prashad et al., 2009).

Eigenschaften

IUPAC Name

5-(4-butanoylpiperazin-1-yl)-2-[5-[(2-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-3-6-22(29)27-11-13-28(14-12-27)24-19(15-25)26-23(32-24)21-10-9-18(31-21)16-30-20-8-5-4-7-17(20)2/h4-5,7-10H,3,6,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJGQYYWPRLANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Butyrylpiperazin-1-yl)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.